(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

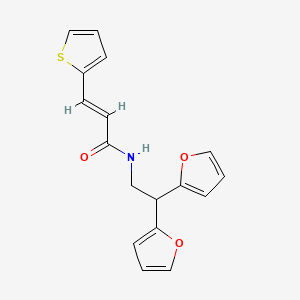

The compound "(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide" features a central acrylamide backbone substituted with a thiophen-2-yl group at the α,β-unsaturated carbonyl position and a di(furan-2-yl)ethyl moiety at the amide nitrogen. This structure combines heterocyclic aromatic systems (furan and thiophene) with a conformationally rigid acrylamide scaffold, which is commonly associated with bioactivity in medicinal chemistry, including modulation of ion channels and enzyme inhibition .

Properties

IUPAC Name |

(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-17(8-7-13-4-3-11-22-13)18-12-14(15-5-1-9-20-15)16-6-2-10-21-16/h1-11,14H,12H2,(H,18,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKKCNRYMXDZFZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in pharmacological research, particularly for its potential interactions with nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity is crucial for exploring therapeutic applications, especially in treating neurological disorders. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15H14N2O3S. It features a furan moiety and a thiophene ring, which are known to influence its biological interactions.

Research indicates that compounds similar to this compound act as positive allosteric modulators of α7 nAChRs. These receptors are implicated in various neurological processes, including anxiety and pain modulation. The modulation of these receptors can lead to significant behavioral changes in animal models.

Anxiolytic Effects

A study investigated the anxiolytic-like activity of related compounds, showing that they can induce significant behavioral changes in mice. Specifically, the compound demonstrated efficacy at doses as low as 0.5 mg/kg in elevated plus maze tests, indicating its potential as an anxiolytic agent. The involvement of α7 nAChRs was confirmed through the use of selective antagonists, which inhibited the observed effects .

| Compound | Dose (mg/kg) | Behavioral Test | Effect |

|---|---|---|---|

| This compound | 0.5 | Elevated Plus Maze | Anxiolytic-like activity |

| Related Compound | 1.0 | Novelty Suppressed Feeding | Increased feeding behavior |

Pain Modulation

The compound's structural analogs were tested in a mouse model for neuropathic pain induced by oxaliplatin. Results indicated that these compounds significantly reduced pain responses, suggesting that they may possess analgesic properties through their action on nAChRs .

Case Studies

- Study on Neuropathic Pain : In a controlled experiment using a mouse model of oxaliplatin-induced neuropathic pain, the administration of related compounds resulted in notable pain relief. Electrophysiological assays confirmed that these compounds interact with α7 and α9α10 nAChRs, providing insights into their mechanism of action .

- Anxiety Models : A separate study evaluated the anxiolytic effects using the elevated plus maze and novelty suppressed feeding tests. The results showed that the compound effectively reversed anxiety-like behaviors induced by nicotine administration .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in the substituents on the acrylamide nitrogen or the aromatic rings. Key examples include:

Key Observations :

- Thiophene vs. Furan: Thiophene-containing compounds (e.g., DM497) exhibit stronger antinociceptive activity compared to furan analogs (e.g., DM490) due to enhanced electronic interactions with the α7 nicotinic acetylcholine receptor (α7 nAChR) and voltage-gated calcium channels (CaV2.2) .

- Amide Nitrogen Substituents: Bulky substituents (e.g., di(furan-2-yl)ethyl) may enhance solubility or target selectivity. For example, morpholinophenyl derivatives (e.g., compound 28 in ) show improved stability in biological assays compared to simpler aryl groups.

- Enzyme Inhibition : The sulfamoylphenyl-furan derivative inhibits SARS-CoV-2 helicase with an IC50 of 13.0 μM, comparable to bananin derivatives (IC50: 2.3–3.0 μM) but less potent than patented inhibitors (IC50: 0.82–8.95 μM) .

Pharmacological and Mechanistic Insights

- α7 nAChR Modulation: DM497 and DM490 act as α7-positive allosteric modulators (PAMs), with DM497 showing antinociceptive effects in murine models. The di(furan-2-yl)ethyl group in the target compound may enhance receptor binding through π-π stacking or hydrogen bonding, though this requires experimental validation .

- Synthetic Accessibility : Analogs like DM497 and DM490 are synthesized via Schiff base formation or nucleophilic acyl substitution, suggesting feasible routes for synthesizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.